molecular formula C20H13F9N2O3 B10829419 3-[3,5-bis(trifluoromethyl)phenoxy]-N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methylpropanamide

3-[3,5-bis(trifluoromethyl)phenoxy]-N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methylpropanamide

Cat. No.: B10829419
M. Wt: 500.3 g/mol
InChI Key: VJIVKRQGSGBLFP-UHFFFAOYSA-N
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Description

SK33 is a trifluoromethylated enobosarm analog, known for its potent and tissue-selective anti-androgenic properties. It is primarily used in scientific research to study androgen receptor (AR) activity and its inhibition .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of SK33 involves the rational addition of bis-trifluoromethyl groups into ring B of enobosarm. This modification significantly enhances its activity, pharmacokinetic, and tissue distribution profiles . The synthetic route typically involves the use of trifluoromethylation reagents under controlled conditions to achieve the desired molecular structure.

Industrial Production Methods

While specific industrial production methods for SK33 are not widely documented, the compound is produced in research laboratories using standard organic synthesis techniques. The process involves multiple steps of chemical reactions, purification, and characterization to ensure high purity and potency .

Chemical Reactions Analysis

Types of Reactions

SK33 undergoes various chemical reactions, including:

    Oxidation: SK33 can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: The compound can be reduced to yield different reduced forms.

    Substitution: SK33 can participate in substitution reactions, where functional groups are replaced with others.

Common Reagents and Conditions

Common reagents used in the reactions involving SK33 include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like halogens. The reactions are typically carried out under controlled temperatures and pH conditions to ensure specificity and yield .

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of SK33. These products are often characterized using techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) to confirm their structures .

Scientific Research Applications

SK33 has a wide range of applications in scientific research:

Mechanism of Action

SK33 exerts its effects by binding to the androgen receptor and inhibiting its transcriptional activity. The compound’s trifluoromethyl groups enhance its binding affinity and selectivity, leading to a stronger inhibition of AR-mediated gene activation. This mechanism involves the competitive inhibition of AR in the presence of synthetic androgens, making SK33 a potent anti-androgenic agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of SK33

SK33 stands out due to its enhanced metabolic stability and tissue selectivity compared to other similar compounds. Its trifluoromethylation significantly improves its pharmacokinetic profile, making it a promising candidate for further development in prostate cancer therapy with potentially fewer side effects .

Properties

Molecular Formula

C20H13F9N2O3

Molecular Weight

500.3 g/mol

IUPAC Name

3-[3,5-bis(trifluoromethyl)phenoxy]-N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methylpropanamide

InChI

InChI=1S/C20H13F9N2O3/c1-17(33,16(32)31-13-3-2-10(8-30)15(7-13)20(27,28)29)9-34-14-5-11(18(21,22)23)4-12(6-14)19(24,25)26/h2-7,33H,9H2,1H3,(H,31,32)

InChI Key

VJIVKRQGSGBLFP-UHFFFAOYSA-N

Canonical SMILES

CC(COC1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)(C(=O)NC2=CC(=C(C=C2)C#N)C(F)(F)F)O

Origin of Product

United States

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